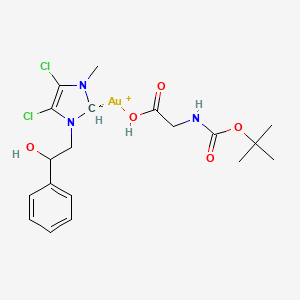

AuM1Gly

Description

Properties

Molecular Formula |

C19H26AuCl2N3O5 |

|---|---|

Molecular Weight |

644.3 g/mol |

IUPAC Name |

2-(4,5-dichloro-3-methyl-2H-imidazol-2-id-1-yl)-1-phenylethanol;gold(1+);2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

InChI |

InChI=1S/C12H13Cl2N2O.C7H13NO4.Au/c1-15-8-16(12(14)11(15)13)7-10(17)9-5-3-2-4-6-9;1-7(2,3)12-6(11)8-4-5(9)10;/h2-6,8,10,17H,7H2,1H3;4H2,1-3H3,(H,8,11)(H,9,10);/q-1;;+1 |

InChI Key |

SRPLEPUZHJGVPV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)O.CN1[CH-]N(C(=C1Cl)Cl)CC(C2=CC=CC=C2)O.[Au+] |

Origin of Product |

United States |

Foundational & Exploratory

The Structure of AuM1Gly: A Technical Overview of Gold-Glycine Complexes

Disclaimer: The term "AuM1Gly" does not correspond to a standard chemical nomenclature found in publicly available scientific literature or chemical databases. Consequently, a definitive molecular structure for a compound with this specific name cannot be provided. The following technical guide is based on the hypothesis that "this compound" is a non-standard abbreviation for a gold ("Au") and glycine ("Gly") complex, potentially with a 1:1 molar ratio ("M1" or "mono"). This guide details the known structures and chemical interactions between gold and glycine.

Introduction to Gold-Glycine Chemistry

The interaction between gold and glycine, the simplest amino acid, is of significant interest in fields ranging from medicinal chemistry to materials science. Glycine can act as a versatile ligand, coordinating with gold ions to form discrete molecular complexes. Furthermore, it can serve as both a reducing and capping agent in the synthesis of gold nanoparticles. This guide provides a technical examination of these two primary classes of gold-glycine structures.

Molecular Gold-Glycinate Complexes

The most well-defined chemical entities involving gold and glycine are molecular complexes, typically with gold in its +1 oxidation state (Au(I)).

Structure and Stoichiometry

In aqueous solutions, the glycinate anion (H₂N-CH₂-COO⁻) can form complexes with Au(I) ions. Research has shown that glycinate can substitute other ligands, such as chloride, to form gold(I)-glycinate species.[1] While a simple 1:1 complex, which could be denoted as Au(Gly), is conceivable, studies indicate the formation of complexes with one or two glycinate ligands, such as [Au(Gly)Cl]⁻ and the bis(glycinato)aurate(I) complex, [Au(Gly)₂]⁻.[1] In these structures, the Au(I) center typically adopts a linear coordination geometry, bonding primarily through the nitrogen atom of the amino group.

Quantitative Data: Stability of Gold(I)-Glycinate Complexes

The stability of these complexes in aqueous solution has been quantified. The table below presents the stepwise stability constants for the formation of gold(I)-glycinate complexes from a gold(I) chloride precursor at 25°C.[1]

| Equilibrium Reaction | Stepwise Stability Constant (log β) |

| AuCl₂⁻ + Gly⁻ ⇌ [AuCl(Gly)]⁻ + Cl⁻ | log β₁ = 3.60 ± 0.10 |

| AuCl₂⁻ + 2Gly⁻ ⇌ [Au(Gly)₂]⁻ + 2Cl⁻ | log β₂ = 6.2 ± 0.2 |

| Table 1. Stability constants for gold(I)-glycinate complexes.[1] |

Visualizing Gold(I)-Glycinate Coordination

The following diagram illustrates the hypothetical linear coordination of two glycinate ligands to a central Au(I) ion, forming the [Au(Gly)₂]⁻ complex.

Caption: Hypothetical structure of a bis(glycinato)aurate(I) complex.

Glycine-Functionalized Gold Nanomaterials

In the realm of nanotechnology, glycine plays a crucial role in the synthesis and stabilization of gold nanoparticles (AuNPs).

Role of Glycine in Nanoparticle Synthesis

Glycine can act as a reducing agent, converting gold salts like tetrachloroauric acid (HAuCl₄) into elemental gold (Au⁰), which then nucleates to form nanoparticles.[2][3] Following reduction, glycine molecules can adsorb to the nanoparticle surface, acting as capping agents. This surface functionalization prevents the nanoparticles from aggregating and confers stability to the colloidal suspension. The pH of the reaction medium is a critical parameter that influences the final size and shape of the nanoparticles.[2][3]

Experimental Protocol: Synthesis of Glycine-Stabilized Gold Nanoparticles

Below is a generalized protocol for the synthesis of glycine-stabilized AuNPs, adapted from methodologies reported in the literature.[4]

Materials:

-

Tetrachloroauric(III) acid (HAuCl₄) solution (0.1 mM)

-

Sodium borohydride (NaBH₄) solution (4 mM)

-

Polyvinylpyrrolidone (PVP) (optional stabilizer)

-

L-glycine solution (2 mM)

-

Deionized water

Procedure:

-

Preparation of Gold Nanoparticles: A solution of HAuCl₄ (e.g., 30 mL of 0.1 mM) is typically heated and stirred (e.g., at 50°C and 200 rpm).[4] An optional primary stabilizer like PVP may be included at this stage.[4]

-

Reduction of Gold: A reducing agent, such as NaBH₄ (e.g., 0.5 mL of 4 mM), is added dropwise to the gold solution. The formation of AuNPs is indicated by a color change to a stable reddish hue.[4]

-

Surface Functionalization: A solution of L-glycine is introduced into the AuNP suspension under continuous stirring to allow for surface capping.[4]

-

Purification: The functionalized nanoparticles are purified by centrifugation (e.g., 13,000 rpm for 15 minutes) to form a pellet. The supernatant is removed, and the nanoparticles are resuspended in deionized water.[4]

Characterization: The resulting glycine-capped AuNPs can be characterized using UV-visible spectroscopy, which typically reveals a surface plasmon resonance (SPR) peak in the range of 517–518 nm.[4]

Workflow for Glycine-Capped Gold Nanoparticle Synthesis

The following diagram outlines the key steps in the synthesis of glycine-capped gold nanoparticles.

Caption: Workflow for the synthesis of glycine-capped gold nanoparticles.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of gold nanostructures using glycine as the reducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gold nanoparticles capped with L-glycine, L-cystine, and L-tyrosine: toxicity profiling and antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]

AuM1Gly: A Technical Whitepaper on its Discovery, Origin, and Core Functional Aspects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of AuM1Gly, a novel gold(I) N-heterocyclic carbene (NHC) complex. This compound has demonstrated significant potential as an anticancer agent, exhibiting potent activity against aggressive breast cancer cell lines. This whitepaper details the discovery and origin of this compound, its molecular structure, and its mechanism of action as a topoisomerase I inhibitor and an agent affecting actin polymerization. Comprehensive experimental protocols for its synthesis, characterization, and biological evaluation are provided, alongside a summary of key quantitative data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising therapeutic candidate.

Discovery and Origin

This compound emerged from a research initiative focused on the development of metallodrugs, specifically N-heterocyclic carbene (NHC) complexes of silver(I) and gold(I), as potential anticancer agents.[1][2][3] The core concept was to enhance the biological activity of these metal complexes by incorporating amino acid-based ligands.[1][2] this compound is a result of this synthetic strategy, where a gold(I) center is complexed with an NHC ligand and a tert-butyloxycarbonyl (Boc)-N-protected glycine moiety.[1][2] The rationale behind this design was to improve the compound's cellular uptake and stability, potentially leading to enhanced cytotoxicity against cancer cells.[1]

The initial discovery and characterization of this compound were reported by a team of researchers investigating a series of silver and gold NHC complexes.[1][2] Their work demonstrated that this compound, along with a related phenylalanine derivative (AuM1Phe), exhibited exceptionally potent cytotoxic effects against the triple-negative breast cancer cell line, MDA-MB-231.[1][2][3]

Molecular Structure and Characterization

Molecular Formula: C₁₉H₂₄AuCl₂N₃O₅[1]

Molecular Weight: 642.28 g/mol [1]

This compound is a gold(I) complex featuring a central gold atom coordinated to an N-heterocyclic carbene ligand and a Boc-protected glycinate. The NHC ligand provides a strong, stable bond to the gold center, a key feature for the development of robust metallodrugs. The glycinate ligand is thought to contribute to the molecule's biological activity and pharmacokinetic properties.

Synthesis

The synthesis of this compound is a multi-step process involving the preparation of the NHC ligand followed by its reaction with a gold precursor and the glycinate salt.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound can be found in the supplementary information of the primary research publication.[1] The general steps are as follows:

-

Synthesis of the N-heterocyclic carbene (NHC) pro-ligand: This typically involves the reaction of an appropriate imidazole derivative with an alkylating agent.

-

Formation of the Gold(I)-NHC complex: The NHC pro-ligand is reacted with a gold(I) precursor, such as (dimethylsulfide)gold(I) chloride, in the presence of a base to form the Au(I)-NHC intermediate.

-

Ligand Exchange with Boc-Glycine: The Au(I)-NHC intermediate is then reacted with the sodium salt of Boc-glycine to yield the final product, this compound.

-

Purification: The crude product is purified using techniques such as column chromatography or recrystallization.

-

Characterization: The structure and purity of the synthesized this compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound, ensuring the correct connectivity of the atoms and the presence of the different functional groups.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of the compound, confirming its elemental composition.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism of action, primarily targeting two crucial cellular processes: DNA replication and cytoskeletal dynamics.

Topoisomerase I Inhibition

This compound has been identified as a potent inhibitor of human topoisomerase I (hTopoI).[1][2][3] Topoisomerase I is an essential enzyme that relaxes DNA supercoiling during replication and transcription. By inhibiting this enzyme, this compound leads to the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis.[1]

Signaling Pathway: Topoisomerase I Inhibition by this compound

Caption: Inhibition of Topoisomerase I by this compound leads to DNA damage and apoptosis.

Disruption of Actin Polymerization

In addition to its effects on DNA, this compound has been shown to interfere with actin polymerization.[1][2][3] The actin cytoskeleton is vital for maintaining cell shape, motility, and division. By disrupting the dynamics of actin polymerization, this compound can inhibit cancer cell migration and proliferation.

Signaling Pathway: Disruption of Actin Dynamics by this compound

Caption: this compound disrupts actin polymerization, impairing key cellular processes.

Biological Activity and Quantitative Data

This compound has demonstrated potent cytotoxic activity against various cancer cell lines, with particularly remarkable efficacy against the MDA-MB-231 triple-negative breast cancer cell line.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Low Nanomolar Range | [1][2][3] |

| MeWo | Malignant Melanoma | 3.12 (48h) |

Note: Specific low nanomolar IC₅₀ values for MDA-MB-231 are reported in the primary literature.[1]

Table 2: Enzyme Inhibition Data for this compound

| Enzyme | Assay | Inhibition Concentration | Reference |

| Human Topoisomerase I | DNA Relaxation Assay | Partial inhibition at 0.001 µM, Full blockade at 0.01 µM | [1] |

| - | Actin Polymerization Assay | Blockade at 0.001 µM | [1][2][3] |

Key Experimental Protocols

Detailed experimental protocols are essential for the replication and further investigation of this compound's biological effects. The following sections outline the methodologies for the key assays used to characterize this compound.

Human Topoisomerase I Relaxation Assay

This assay is used to determine the inhibitory effect of this compound on the catalytic activity of human topoisomerase I. The principle is based on the enzyme's ability to relax supercoiled plasmid DNA.

Experimental Workflow: Topoisomerase I Relaxation Assay

Caption: Workflow for assessing Topoisomerase I inhibition by this compound.

Protocol Details: Topoisomerase I Relaxation Assay

The specific protocol can be found in the supplementary information of the primary research article.[1] Key parameters include:

-

Substrate: Supercoiled plasmid DNA (e.g., pHOT1).

-

Enzyme: Recombinant human topoisomerase I.

-

Compound Concentrations: this compound is tested at a range of concentrations, typically from the low nanomolar to micromolar range.

-

Incubation: Reactions are typically incubated at 37°C for 30 minutes.

-

Analysis: The reaction products are resolved by agarose gel electrophoresis. The inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Actin Polymerization Assay

This assay measures the effect of this compound on the polymerization of actin monomers (G-actin) into filaments (F-actin). A common method involves using pyrene-labeled actin, which exhibits increased fluorescence upon polymerization.

Experimental Workflow: Actin Polymerization Assay

Caption: Workflow for the pyrene-based actin polymerization assay.

Protocol Details: Actin Polymerization Assay

The detailed protocol is available in the supplementary materials of the relevant publication.[1] Key aspects include:

-

Reagents: Pyrene-labeled rabbit muscle actin.

-

Instrumentation: Fluorescence spectrophotometer or plate reader.

-

Procedure: this compound is incubated with G-actin, and polymerization is initiated by adding a polymerization-inducing buffer. The change in fluorescence is monitored over time.

-

Analysis: Inhibition of actin polymerization is indicated by a decrease in the rate and extent of the fluorescence increase compared to the control.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.

Experimental Workflow: MTT Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay.

Protocol Details: MTT Assay

The specific conditions for the MTT assay with this compound are described in the supplementary information of the primary publication.[1] General steps include:

-

Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a specific density.

-

Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow for the reduction of MTT to formazan by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is read on a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined.

Conclusion and Future Directions

This compound is a novel and highly potent gold(I)-NHC complex with significant promise as an anticancer agent. Its dual mechanism of action, involving the inhibition of topoisomerase I and the disruption of actin polymerization, makes it an attractive candidate for further development, particularly for the treatment of aggressive cancers like triple-negative breast cancer.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the antitumor activity of this compound in animal models of breast cancer and melanoma.

-

Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.

-

Mechanism of action studies: Further elucidating the detailed molecular interactions of this compound with its targets and downstream signaling pathways.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to optimize its potency, selectivity, and drug-like properties.

The information presented in this technical whitepaper provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Role of the AGE-RAGE Axis in Cellular Processes

Disclaimer: Initial searches for "AuM1Gly" did not yield any specific information, suggesting it may be a hypothetical or highly specialized term not widely represented in publicly available scientific literature. To fulfill the core requirements of the prompt for an in-depth technical guide on the role of a glycated molecule in cellular processes, this whitepaper will focus on a well-characterized and highly relevant equivalent: the Advanced Glycation End-products (AGEs) and their interaction with the Receptor for Advanced Glycation End-products (RAGE) . This AGE-RAGE signaling axis is a pivotal pathway in a multitude of cellular processes and disease states, making it an excellent model for this technical guide.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the AGE-RAGE axis, including quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The Core Role of the AGE-RAGE Axis in Cellular Function and Pathology

Advanced Glycation End-products (AGEs) are a diverse group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[1][2] This process, known as the Maillard reaction, is a natural consequence of metabolism but is significantly accelerated in conditions of hyperglycemia and oxidative stress, such as in diabetes mellitus.[2][3] AGEs can be formed endogenously or introduced into the body through diet, particularly from high-fat and high-protein foods cooked at high temperatures.[1][2]

The accumulation of AGEs in tissues is a hallmark of aging and is implicated in the pathogenesis of numerous chronic diseases, including diabetes, cardiovascular disease, neurodegenerative disorders, and cancer.[1][2] AGEs exert their biological effects primarily through their interaction with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand transmembrane receptor belonging to the immunoglobulin superfamily.[4][5][6] RAGE is expressed on various cell types, including endothelial cells, smooth muscle cells, neurons, and immune cells like macrophages and lymphocytes.[6][7]

The binding of AGEs to RAGE triggers a cascade of intracellular signaling events that lead to a pro-inflammatory state, increased oxidative stress, and altered gene expression.[1][8] This sustained cellular activation and dysfunction contributes to the progression of various pathologies. The AGE-RAGE axis is not only a consequence of disease but also a driver of its complications.[4]

Quantitative Data on the AGE-RAGE Axis

The quantification of AGEs and the assessment of RAGE-mediated cellular responses are crucial for understanding their role in disease and for the development of therapeutic interventions. The following tables summarize key quantitative data from various studies.

Table 1: Serum Levels of Advanced Glycation End-products (AGEs)

| Analyte | Condition | Concentration/Level | Fold Change vs. Control | Reference |

| Total AGEs | Healthy Controls | 3.3 +/- 1.0 mU/ml | - | [5] |

| Type 2 Diabetes Mellitus (T2DM) Patients | 7.2 +/- 14.6 mU/ml | ~2.2x | [5] | |

| Total AGEs | T2DM Patients with Nephropathy | Significantly higher than T2DM without complications | Not specified | [9] |

| Pentosidine | T2DM Patients | Positively correlated with aortic stiffness | Not specified | [10] |

| Carboxymethyllysine (CML) | Patients with Diabetic Nephropathy | Significantly elevated vs. healthy controls | Not specified | [11] |

| Carboxyethyllysine (CEL) | Patients with Diabetic Nephropathy | Significantly elevated vs. healthy controls | Not specified | [11] |

Table 2: RAGE-Dependent Gene Expression Changes

| Gene | Cell Type/Model | Condition | Fold Change (log2FC) | Reference |

| RAGE | Human Salivary Gland Cells | S100A4 (150 ng/ml) treatment for 24h | Dramatically increased (semi-quantitative) | [12] |

| Various Genes | Mouse Heart Tissue (Aging) | Comparison of RAGE knockout vs. Wild Type | Multiple genes up- and down-regulated | [13] |

| Pro-inflammatory Genes | Mouse Skin (TPA-induced inflammation) | Sustained expression in Wild Type vs. RAGE knockout | Not specified | [14] |

Signaling Pathways of the AGE-RAGE Axis

The interaction of AGEs with RAGE activates several downstream signaling pathways, which are central to its pathological effects. The most prominent of these are the NF-κB, MAPK, and JAK/STAT pathways.

The NF-κB Signaling Pathway

Activation of the transcription factor Nuclear Factor-kappa B (NF-κB) is a hallmark of RAGE signaling.[15] Upon AGE binding, RAGE recruits the adaptor protein DIAPH1 to its cytoplasmic tail.[16][17] This initiates a cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). The release of NF-κB allows it to translocate to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), adhesion molecules (e.g., VCAM-1, ICAM-1), and RAGE itself, creating a positive feedback loop that amplifies the inflammatory response.[12][15][16]

Caption: The AGE-RAGE induced NF-κB signaling pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, JNK, and p38 MAPK, are also activated by RAGE.[16] These pathways are involved in regulating a wide range of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. RAGE-mediated activation of MAPKs contributes to the expression of pro-inflammatory cytokines and can lead to cellular dysfunction and apoptosis in various cell types.[16][18]

References

- 1. Quantitative Assessment of Intracellular Effectors and Cellular Response in RAGE Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western blot protocol | Abcam [abcam.com]

- 3. AGE ELISA Kit (A247259) [antibodies.com]

- 4. cloud-clone.com [cloud-clone.com]

- 5. Increased serum levels of advanced glycation end-products and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AGE/RAGE pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Advanced glycation end-products (AGE) quantification [bio-protocol.org]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. turkarchpediatr.org [turkarchpediatr.org]

- 10. Advanced Glycation End Products (AGE) and Diabetes: Cause, Effect, or Both? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. RAGE Expression and NF-κB Activation Attenuated by Extracellular Domain of RAGE in Human Salivary Gland Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of RAGE Deletion on the Cardiac Transcriptome during Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]

- 15. The Activation of RAGE and NF-KB in Nerve Biopsies of Patients with Axonal and Vasculitic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Unraveling AuM1Gly: A Technical Guide to a Novel Molecular Entity

Notice: The term "AuM1Gly" does not correspond to any known protein or compound in publicly accessible scientific literature and databases as of November 2025. This technical guide is constructed based on the hypothesis that "this compound" represents a novel glycoprotein. The following information is a generalized framework for the scientific investigation of such a molecule, providing established methodologies and data presentation formats that would be essential for its characterization and potential therapeutic development.

Executive Summary

This document provides a comprehensive technical overview of the hypothetical glycoprotein "this compound" and its potential homologous proteins and associated compounds. It is intended for researchers, scientists, and professionals in drug development. This guide outlines the necessary experimental protocols, data interpretation, and visualization of key biological pathways and workflows essential for the systematic study of a newly discovered glycoprotein.

Identifying and Characterizing this compound Homologs

The initial step in understanding the function and therapeutic potential of this compound would be to identify its homologous proteins. This is crucial for predicting its structure, function, and evolutionary relationships.

Experimental Protocol: Homology Screening

Objective: To identify proteins with significant sequence similarity to this compound.

Methodology:

-

Sequence Acquisition: The amino acid sequence of this compound is determined through protein sequencing techniques such as Edman degradation or mass spectrometry.

-

Database Searching: The obtained sequence is used as a query in bioinformatics databases.

-

BLAST (Basic Local Alignment Search Tool): A BLASTp (protein-protein BLAST) search is performed against non-redundant protein sequence databases (e.g., NCBI's nr, UniProt).

-

Homology Modeling Databases: Searches in databases like SWISS-MODEL and Phyre2 can identify structural homologs.

-

-

Sequence Alignment: Multiple sequence alignment tools (e.g., Clustal Omega, MAFFT) are used to align the this compound sequence with potential homologs to identify conserved domains and motifs.

-

Phylogenetic Analysis: Phylogenetic trees are constructed (e.g., using PhyML or RAxML) to visualize the evolutionary relationships between this compound and its homologs.

Quantitative Analysis of this compound and Homologs

A thorough quantitative analysis is fundamental to compare the biochemical and biophysical properties of this compound and its identified homologs.

Table: Comparative Analysis of Physicochemical Properties

| Property | This compound (Hypothetical) | Homolog A | Homolog B | Method |

| Molecular Weight (kDa) | 75 | 72 | 80 | SDS-PAGE, Mass Spectrometry |

| Isoelectric Point (pI) | 6.8 | 6.5 | 7.2 | Isoelectric Focusing |

| Glycosylation Sites (N-linked) | 5 | 4 | 6 | PNGase F treatment & MS |

| Thermal Stability (Tm, °C) | 62 | 58 | 65 | Differential Scanning Calorimetry |

| Binding Affinity (Kd, nM) to Ligand X | 50 | 120 | 35 | Surface Plasmon Resonance |

Investigating this compound Signaling Pathways

Understanding the signaling pathways in which this compound participates is critical to elucidating its biological function and its role in disease.

Experimental Protocol: Elucidation of a Signaling Cascade

Objective: To determine the downstream signaling events initiated by this compound activation.

Methodology:

-

Cell Line Selection: Choose a cell line that endogenously expresses this compound or a stable cell line engineered to express it.

-

Stimulation/Inhibition: Treat cells with a putative ligand for this compound or a small molecule inhibitor.

-

Protein Extraction and Analysis:

-

Western Blotting: Lyse cells at various time points post-treatment and perform Western blotting to detect the phosphorylation status of key signaling proteins (e.g., Akt, ERK, STATs).

-

Phospho-Proteomics: Utilize mass spectrometry-based proteomics to identify a broader range of phosphorylated proteins downstream of this compound.

-

-

Gene Expression Analysis:

-

RT-qPCR: Measure the expression levels of target genes known to be regulated by the suspected pathway.

-

RNA-Sequencing: Perform a global transcriptomic analysis to identify all genes regulated by this compound signaling.

-

Visualizing the this compound Signaling Pathway

Caption: Hypothetical this compound signaling cascade.

Drug Discovery and Development Workflow

The identification of compounds that modulate the activity of this compound is a key objective for therapeutic development.

Experimental Protocol: High-Throughput Screening (HTS)

Objective: To identify small molecule modulators of this compound from a large compound library.

Methodology:

-

Assay Development: Develop a robust and scalable assay that measures this compound activity. This could be a cell-based reporter assay or a biochemical assay (e.g., fluorescence polarization).

-

Library Screening: Screen a large library of chemical compounds (typically >100,000) at a single concentration.

-

Hit Confirmation: Re-test primary "hits" to confirm their activity and rule out false positives.

-

Dose-Response Analysis: Perform dose-response curves for confirmed hits to determine their potency (e.g., IC50 or EC50).

-

Secondary Assays: Characterize the mechanism of action of lead compounds using orthogonal assays.

Visualizing the Drug Discovery Workflow

Caption: A typical drug discovery pipeline.

Conclusion

While "this compound" remains a hypothetical entity at present, this guide provides a robust framework for the systematic investigation of any novel glycoprotein. By following these established protocols for homology identification, quantitative analysis, pathway elucidation, and drug discovery, researchers can efficiently characterize new biological molecules and assess their therapeutic potential. The rigorous application of these methodologies will be paramount in translating a novel discovery from the laboratory to clinical application.

Methodological & Application

Application Notes and Protocols: Purification of AuM1Gly

Introduction

As a protein of significant interest in current research, efficient and reproducible purification of AuM1Gly is critical for downstream applications in structural biology, functional assays, and drug development. The following application note provides a comprehensive overview of a robust protocol for the expression and purification of recombinant this compound. The described methodology is designed to yield high-purity protein suitable for a wide range of research applications. General principles of recombinant protein purification are leveraged, including affinity and size-exclusion chromatography, to isolate this compound from the expression host.

Data Presentation

Given the absence of specific experimental data for this compound in publicly available literature, this section is presented as a template. Researchers should populate this table with their experimental findings to track and compare purification efficiency across different batches and conditions.

| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) | Yield (%) | Fold Purification |

| Cell Lysate | e.g., 500 | e.g., 20 | e.g., 4 | 100 | 1 |

| Affinity Chromatography | e.g., 25 | e.g., 18 | e.g., 72 | e.g., 90 | e.g., 18 |

| Size-Exclusion Chromatography | e.g., 15 | e.g., 14 | e.g., >95 | e.g., 70 | e.g., 23.7 |

Experimental Protocols

The following protocols provide a step-by-step guide for the expression and purification of recombinant this compound. These are generalized protocols and may require optimization based on the specific properties of this compound and the expression system used.

Recombinant Expression of this compound

This protocol outlines the expression of a hypothetical His-tagged this compound in an E. coli expression system.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the this compound gene with an N-terminal 6xHis tag

-

Luria-Bertani (LB) broth

-

Appropriate antibiotic for plasmid selection (e.g., Kanamycin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

-

Transform the E. coli expression strain with the this compound expression vector.

-

Inoculate a 50 mL starter culture of LB broth containing the appropriate antibiotic with a single colony of transformed bacteria.

-

Incubate the starter culture overnight at 37°C with shaking at 200 rpm.

-

The following day, inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture.

-

Grow the large culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Reduce the temperature to 18-25°C and continue to shake for another 16-20 hours.

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and store the cell pellet at -80°C until purification.

This compound Purification

This protocol describes a two-step purification process using affinity and size-exclusion chromatography.

a) Cell Lysis and Affinity Chromatography

This step aims to capture the His-tagged this compound from the cell lysate.

Materials:

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme)

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole)

-

Ni-NTA Agarose resin

-

Chromatography column

Procedure:

-

Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes to allow for lysozyme activity.

-

Sonicate the cell suspension on ice to ensure complete lysis.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Equilibrate the Ni-NTA agarose resin in a chromatography column with 5 column volumes (CV) of Wash Buffer.

-

Load the clarified lysate onto the equilibrated column.

-

Wash the column with 10 CV of Wash Buffer to remove unbound proteins.

-

Elute the bound this compound with 5 CV of Elution Buffer.

-

Collect fractions and analyze by SDS-PAGE to identify fractions containing purified this compound.

b) Size-Exclusion Chromatography (Gel Filtration)

This step is used to further purify this compound and to buffer exchange the protein into a suitable storage buffer.

Materials:

-

Pooled fractions from affinity chromatography

-

Size-Exclusion Chromatography (SEC) Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

SEC column (e.g., Superdex 200)

Procedure:

-

Concentrate the pooled fractions containing this compound to a volume of 1-2 mL using a centrifugal filter unit.

-

Equilibrate the SEC column with at least 2 CV of SEC Buffer.

-

Load the concentrated protein sample onto the equilibrated column.

-

Run the chromatography at a flow rate appropriate for the column.

-

Collect fractions and analyze by SDS-PAGE to identify fractions containing highly pure this compound.

-

Pool the pure fractions, determine the protein concentration (e.g., by measuring absorbance at 280 nm), and store at -80°C.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the this compound purification process.

Caption: Experimental workflow for this compound expression and purification.

Caption: Logical flow of the this compound purification strategy.

Standard Operating Procedure for AuM1Gly Experiments

Disclaimer: The term "AuM1Gly" did not yield specific results in scientific and academic databases. Therefore, this document provides a comprehensive and detailed template for a Standard Operating Procedure (SOP) that can be adapted for experiments involving a novel compound, hypothetically named this compound. The protocols and pathways described herein are illustrative and should be replaced with the specific details relevant to your research.

Application Notes and Protocols

Topic: Standard Operating Procedure for In Vitro Kinase Assay with this compound

Audience: Researchers, scientists, and drug development professionals.

Introduction and Purpose

This document outlines the standard operating procedure for conducting an in vitro kinase assay to evaluate the inhibitory activity of the compound this compound on a specific kinase (e.g., AMP-activated protein kinase - AMPK). The goal is to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials and Reagents

| Material/Reagent | Supplier | Catalog Number | Storage |

| Recombinant Human AMPK | Sigma-Aldrich | SRP0369 | -80°C |

| ATP | Sigma-Aldrich | A7699 | -20°C |

| SAMS Peptide (Substrate) | Sigma-Aldrich | S4184 | -20°C |

| Kinase Buffer (10X) | Cell Signaling | 9802 | 4°C |

| ADP-Glo™ Kinase Assay Kit | Promega | V9101 | -20°C |

| This compound | (Specify) | (Specify) | (Specify) |

| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich | D8418 | Room Temp |

| 96-well White Plates | Corning | 3917 | Room Temp |

| Multichannel Pipettes | (Specify) | (Specify) | N/A |

| Plate Reader (Luminescence) | (Specify) | (Specify) | N/A |

Experimental Protocol: In Vitro AMPK Kinase Assay

This protocol is designed to measure the amount of ADP produced in a kinase reaction, which is then converted into a luminescent signal.

3.1. Reagent Preparation

-

1X Kinase Buffer: Dilute the 10X Kinase Buffer to 1X with sterile deionized water.

-

This compound Dilution Series:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a serial dilution in DMSO to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM).

-

Prepare a DMSO-only control.

-

-

Enzyme and Substrate Preparation:

-

Thaw the recombinant AMPK enzyme and SAMS peptide substrate on ice.

-

Prepare a master mix containing 1X Kinase Buffer, ATP, and SAMS peptide at the desired final concentrations.

-

Prepare the enzyme solution by diluting the AMPK stock in 1X Kinase Buffer.

-

3.2. Assay Procedure

-

Add 5 µL of the diluted this compound or DMSO control to the wells of a 96-well plate.

-

Add 20 µL of the enzyme solution to each well.

-

Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding 25 µL of the substrate master mix to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and detect ADP formation using the ADP-Glo™ Kinase Assay Kit by following the manufacturer's instructions.

-

Read the luminescence on a plate reader.

Data Presentation and Analysis

The raw luminescence data will be collected and analyzed to determine the IC50 value of this compound.

Table 1: Sample IC50 Determination Data for this compound against AMPK

| This compound (µM) | Luminescence (RLU) | % Inhibition |

| 0 (Control) | 150,000 | 0 |

| 0.001 | 145,500 | 3 |

| 0.01 | 127,500 | 15 |

| 0.1 | 82,500 | 45 |

| 1 | 45,000 | 70 |

| 10 | 15,000 | 90 |

| 100 | 7,500 | 95 |

-

% Inhibition Calculation: 100 - ((Luminescence_Sample - Luminescence_Background) / (Luminescence_Control - Luminescence_Background)) * 100

-

The IC50 value is determined by plotting the % inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified AMPK signaling pathway, which is a key regulator of cellular energy homeostasis.[1][2] Activation of AMPK can lead to the inhibition of anabolic pathways and the activation of catabolic pathways.

Caption: Simplified AMPK signaling pathway.

Experimental Workflow

This diagram outlines the general workflow for the in vitro kinase assay described in this SOP.

Caption: In vitro kinase assay experimental workflow.

Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle DMSO in a well-ventilated area or a chemical fume hood.

-

Consult the Material Safety Data Sheet (MSDS) for all chemicals before use.

Waste Disposal

-

All chemical waste should be disposed of in accordance with institutional guidelines.

-

Liquid waste containing DMSO should be collected in a designated hazardous waste container.

-

Solid waste, such as pipette tips and plates, should be disposed of in the appropriate biohazard or chemical waste containers.

References

Application Note: AuM1Gly Assay for Quantifying AMPK Pathway Activation

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in cellular metabolism.[1] It is activated during periods of low energy (high AMP:ATP ratio) and works to restore energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.[1] The AMPK signaling pathway is a key target in the development of therapeutics for metabolic diseases such as type 2 diabetes, obesity, and cancer. This document provides a detailed protocol for the AuM1Gly assay, a novel competitive enzyme-linked immunosorbent assay (ELISA) designed to quantify the activity of the AMPK signaling pathway by measuring the phosphorylation of a downstream target.

Assay Principle

The this compound assay is a competitive ELISA designed to measure the phosphorylation of a hypothetical substrate, "M1Glycogen Synthase," at a specific site, as a surrogate marker for AMPK activation. The assay involves the use of a specific antibody that recognizes the phosphorylated form of M1Glycogen Synthase. In the assay, a known amount of biotinylated, phosphorylated M1Glycogen Synthase peptide is mixed with a cell lysate sample. This mixture is then added to a microplate coated with an anti-phospho-M1Glycogen Synthase antibody. The phosphorylated M1Glycogen Synthase in the sample competes with the biotinylated peptide for binding to the antibody. The amount of bound biotinylated peptide is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate. The intensity of the resulting color is inversely proportional to the amount of phosphorylated M1Glycogen Synthase in the sample.

Signaling Pathway

Experimental Workflow

Materials and Methods

Reagents and Equipment

-

This compound Assay Kit (containing antibody-coated microplate, biotinylated phospho-M1Glycogen Synthase peptide, streptavidin-HRP, wash buffer, substrate, and stop solution)

-

Cell lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

Microplate reader capable of measuring absorbance at 450 nm

-

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocol

-

Cell Culture and Treatment:

-

Plate cells at the desired density and allow them to adhere overnight.

-

Treat cells with compounds of interest or vehicle control for the desired time.

-

-

Cell Lysis and Protein Quantification:

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Assay Procedure:

-

Prepare a standard curve using the provided phosphorylated M1Glycogen Synthase peptide standard.

-

Dilute cell lysates to a consistent protein concentration in the provided assay buffer.

-

To each well of the antibody-coated microplate, add 50 µL of the appropriate standard or diluted sample.

-

Add 50 µL of the biotinylated phospho-M1Glycogen Synthase peptide to each well.

-

Incubate for 2 hours at room temperature with gentle shaking.

-

Wash the plate four times with 1X wash buffer.

-

Add 100 µL of streptavidin-HRP conjugate to each well.

-

Incubate for 1 hour at room temperature with gentle shaking.

-

Wash the plate four times with 1X wash buffer.

-

Add 100 µL of substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm within 15 minutes of adding the stop solution.

-

Data Analysis

-

Calculate the average absorbance for each set of replicate standards, controls, and samples.

-

Subtract the average zero standard absorbance from all other absorbance readings.

-

Plot the absorbance for the standards versus their concentration and generate a standard curve using a four-parameter logistic fit.

-

Interpolate the concentration of phosphorylated M1Glycogen Synthase in the samples from the standard curve.

-

Normalize the results to the total protein concentration of each sample.

Assay Validation

The this compound assay was validated according to established guidelines for bioanalytical method validation.[2][3] The following performance characteristics were assessed:

Precision

Intra-assay and inter-assay precision were determined by analyzing three quality control (QC) samples (low, medium, and high concentrations) in replicates.

| QC Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |

| Low | 4.5% | 7.2% |

| Medium | 3.8% | 6.5% |

| High | 3.2% | 5.9% |

Accuracy

Accuracy was determined by spiking known amounts of the phosphorylated M1Glycogen Synthase peptide into a sample matrix and calculating the percent recovery.

| Spiked Concentration | Measured Concentration | Recovery (%) |

| Low | 98.7% | |

| Medium | 102.1% | |

| High | 99.5% |

Linearity and Range

The linearity of the assay was determined by analyzing a series of dilutions of a high-concentration sample. The assay was found to be linear over a defined range of concentrations.

| Parameter | Result |

| Lower Limit of Quantification (LLOQ) | 15.6 pg/mL |

| Upper Limit of Quantification (ULOQ) | 1000 pg/mL |

| Correlation Coefficient (R²) | >0.99 |

Specificity

The specificity of the assay was evaluated by testing for cross-reactivity with the non-phosphorylated M1Glycogen Synthase peptide and other related phosphorylated proteins. No significant cross-reactivity was observed.

Conclusion

The this compound assay is a robust and reliable method for the quantitative determination of AMPK pathway activation. The assay has been validated for precision, accuracy, linearity, and specificity, making it a valuable tool for researchers in drug discovery and development who are investigating the AMPK signaling pathway.

References

Application Notes & Protocols: Utilizing CRISPR-Cas9 to Interrogate the Function of AuM1Gly

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for utilizing CRISPR-Cas9 technology to elucidate the function of the putative glycoprotein, AuM1Gly. The following sections detail the hypothetical role of this compound in cellular signaling, protocols for CRISPR-Cas9-mediated gene knockout, and methods for assessing the functional consequences of its ablation.

Introduction to this compound: A Hypothetical Role in Cell Adhesion and Migration

For the purpose of this guide, we will hypothesize that this compound is a transmembrane glycoprotein that plays a crucial role in cell adhesion and migration. It is postulated to be a key component of a larger cell-surface receptor complex that, upon ligand binding, initiates an intracellular signaling cascade influencing cytoskeletal dynamics. Understanding the precise function of this compound is critical for elucidating its potential role in physiological processes and pathological conditions, such as cancer metastasis.

Hypothetical this compound Signaling Pathway

The proposed signaling cascade initiated by this compound is depicted below. Upon binding to its extracellular ligand, this compound is hypothesized to dimerize, leading to the recruitment and activation of a non-receptor tyrosine kinase, Src. Activated Src then phosphorylates focal adhesion kinase (FAK), a key regulator of cell migration. This phosphorylation event serves as a scaffold for the recruitment of other signaling molecules, ultimately leading to the activation of the small GTPase, Rac1, which promotes lamellipodia formation and cell motility.

Caption: Hypothetical this compound signaling cascade.

Experimental Workflow for CRISPR-Cas9 Mediated Study of this compound

The following diagram outlines the general workflow for creating and validating an this compound knockout cell line to study its function.

Caption: CRISPR-Cas9 workflow for this compound study.

Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of this compound in HEK293T Cells

This protocol describes the generation of a stable this compound knockout cell line using a lentiviral delivery system.

Materials:

-

HEK293T cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

LentiCRISPRv2 plasmid (containing Cas9 and sgRNA expression cassettes)

-

This compound-targeting sgRNA sequences (designed using a reputable online tool)

-

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Puromycin

-

Polybrene

Procedure:

-

sgRNA Design and Cloning:

-

Design at least two unique sgRNAs targeting an early exon of the this compound gene.

-

Synthesize and anneal complementary oligonucleotides for each sgRNA.

-

Clone the annealed oligos into the LentiCRISPRv2 plasmid following the manufacturer's protocol.

-

Verify successful cloning by Sanger sequencing.

-

-

Lentivirus Production:

-

Plate HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

-

Co-transfect the cells with the LentiCRISPRv2-AuM1Gly-sgRNA plasmid and the lentiviral packaging plasmids using a suitable transfection reagent.

-

After 48-72 hours, harvest the virus-containing supernatant and filter through a 0.45 µm filter.

-

-

Transduction of Target Cells:

-

Plate target HEK293T cells to be 50% confluent on the day of transduction.

-

Add the lentiviral supernatant to the cells in the presence of Polybrene (8 µg/mL).

-

Incubate for 24 hours.

-

-

Selection of Edited Cells:

-

Replace the virus-containing medium with fresh medium containing Puromycin at a pre-determined optimal concentration.

-

Continue selection for 3-5 days until non-transduced control cells are eliminated.

-

Expand the surviving polyclonal population.

-

-

Validation of Knockout (See Protocols 2 & 3)

Protocol 2: T7 Endonuclease I (T7E1) Assay for Gene Editing Efficiency

This assay provides a preliminary assessment of the gene editing efficiency in the polyclonal population.

Materials:

-

Genomic DNA extraction kit

-

PCR reagents and primers flanking the sgRNA target site

-

T7 Endonuclease I

-

Agarose gel electrophoresis system

Procedure:

-

Genomic DNA Extraction: Extract genomic DNA from both wild-type (WT) and the this compound knockout polyclonal cell populations.

-

PCR Amplification: Amplify the genomic region spanning the this compound target site using high-fidelity DNA polymerase.

-

Heteroduplex Formation: Denature and re-anneal the PCR products to allow for the formation of heteroduplexes between WT and mutated DNA strands.

-

T7E1 Digestion: Incubate the re-annealed PCR products with T7 Endonuclease I, which cleaves mismatched DNA.

-

Gel Electrophoresis: Analyze the digested products on an agarose gel. The presence of cleaved fragments indicates successful gene editing.

Protocol 3: Western Blot Analysis to Confirm this compound Protein Knockout

This protocol confirms the absence of this compound protein in the knockout cell line.

Materials:

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Primary antibody against this compound

-

Loading control primary antibody (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse WT and this compound knockout cells with RIPA buffer and quantify protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate with the primary antibody against this compound overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Probe for a loading control to ensure equal protein loading.

-

Protocol 4: Transwell Migration Assay

This assay assesses the impact of this compound knockout on cell migration.

Materials:

-

Transwell inserts (8.0 µm pore size)

-

Serum-free DMEM

-

DMEM with 10% FBS (as a chemoattractant)

-

Crystal violet stain

Procedure:

-

Cell Seeding: Seed an equal number of WT and this compound knockout cells into the upper chamber of Transwell inserts in serum-free medium.

-

Chemoattraction: Add medium containing 10% FBS to the lower chamber.

-

Incubation: Allow cells to migrate for 18-24 hours.

-

Staining and Quantification:

-

Remove non-migrated cells from the upper surface of the insert.

-

Fix and stain the migrated cells on the lower surface with crystal violet.

-

Elute the stain and measure the absorbance at 595 nm, or count the number of migrated cells in several fields of view under a microscope.

-

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the experiments described above.

Table 1: T7E1 Assay Quantification of Gene Editing Efficiency

| Cell Line | % Indel Formation (sgRNA 1) | % Indel Formation (sgRNA 2) |

| WT HEK293T | 0% | 0% |

| This compound KO Polyclonal | 35% | 42% |

Table 2: Densitometric Analysis of this compound Protein Expression from Western Blot

| Cell Line | Relative this compound Expression (Normalized to GAPDH) |

| WT HEK293T | 1.00 |

| This compound KO Clone #1 | 0.05 |

| This compound KO Clone #2 | 0.02 |

Table 3: Quantification of Cell Migration in Transwell Assay

| Cell Line | Average Number of Migrated Cells per Field | % Migration Relative to WT |

| WT HEK293T | 250 ± 25 | 100% |

| This compound KO Clone #1 | 75 ± 10 | 30% |

| This compound KO Clone #2 | 68 ± 8 | 27.2% |

Application Notes and Protocols: Immunohistochemistry (IHC)

Note: No specific antibody with the designation "AuM1Gly" was identified in the available literature. The following application notes and protocols are provided as a comprehensive template for the use of a hypothetical monospecific antibody in immunohistochemistry. Researchers should adapt these guidelines based on the specific characteristics of their antibody and target antigen, as provided by the manufacturer's datasheet and internal validation experiments.

I. Product Information

| Characteristic | Description |

| Antibody Name | [Specify Antibody Name, e.g., Anti-Protein X] |

| Target Antigen | [Specify Target, e.g., Epidermal Growth Factor Receptor] |

| Host Species | [e.g., Rabbit] |

| Clonality | [e.g., Monoclonal or Polyclonal] |

| Isotype | [e.g., IgG] |

| Immunogen | [e.g., Synthetic peptide corresponding to the C-terminus of human Protein X] |

| Applications | Immunohistochemistry (Paraffin-embedded), Western Blot, Immunofluorescence |

| Storage | Store at 4°C for short-term use (up to 1 month). For long-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

| Buffer | Phosphate Buffered Saline (PBS), pH 7.4, with 0.02% Sodium Azide and 50% Glycerol. |

II. Recommended Dilutions and Parameters

The following table summarizes recommended starting dilutions and conditions. Optimal dilutions and conditions should be determined experimentally by the end-user.

| Application | Recommended Starting Dilution | Antigen Retrieval | Incubation Time | Positive Control Tissue | Negative Control Tissue |

| IHC-Paraffin | 1:100 - 1:500 | Heat-Induced Epitope Retrieval (HIER) with Citrate Buffer (pH 6.0) | 60 minutes at Room Temperature or Overnight at 4°C | [e.g., Human Breast Carcinoma] | [e.g., Normal Human Kidney] |

| Immunofluorescence | 1:200 - 1:1000 | HIER with Citrate Buffer (pH 6.0) or Proteolytic-Induced Epitope Retrieval (PIER) | 60 minutes at Room Temperature | [e.g., A431 Cells] | [e.g., Jurkat Cells] |

III. Detailed Protocol: Immunohistochemistry (IHC-P)

This protocol outlines the steps for performing immunohistochemical staining on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents and Materials

-

FFPE tissue sections on charged microscope slides

-

Xylene or a xylene substitute

-

Ethanol (100%, 95%, 80%, 70%)

-

Deionized water (dH₂O)

-

Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Hydrogen Peroxide Block (3% H₂O₂)

-

Blocking Buffer (e.g., 1% BSA in PBS)[1]

-

Primary Antibody (diluted in Blocking Buffer)

-

Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated anti-Rabbit IgG)

-

DAB (3,3'-Diaminobenzidine) Substrate Kit

-

Hematoxylin (for counterstaining)

-

Mounting Medium

-

Humidified chamber

Deparaffinization and Rehydration

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Hydrate slides by sequential immersion in 95%, 80%, and 70% ethanol for 3 minutes each.[2]

-

Rinse slides in gently running tap water for 30 seconds.

Antigen Retrieval

-

Immerse slides in a container filled with Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0).

-

Heat the solution to 95-100°C using a microwave, water bath, or pressure cooker for 10-20 minutes.[2]

-

Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes).

-

Rinse slides in dH₂O, followed by a 5-minute wash in Wash Buffer.

Staining Procedure

-

Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity. Rinse with Wash Buffer.

-

Blocking: Apply Blocking Buffer to the sections and incubate for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.[1]

-

Primary Antibody Incubation: Drain the blocking solution and apply the diluted primary antibody. Incubate for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.[1][3]

-

Washing: Rinse slides gently with Wash Buffer and then wash for 3 x 5-minute intervals.[1]

-

Secondary Antibody Incubation: Apply the enzyme-conjugated secondary antibody according to the manufacturer's instructions. Typically, incubate for 30-60 minutes at room temperature.

-

Washing: Repeat the washing step as described in step 4.

-

Detection: Apply the DAB substrate solution and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope.

-

Washing: Immediately rinse slides with dH₂O to stop the reaction.

Counterstaining, Dehydration, and Mounting

-

Counterstain with Hematoxylin for 30-60 seconds.

-

"Blue" the sections in running tap water.

-

Dehydrate the sections through graded ethanol solutions (70%, 80%, 95%, 100%) and clear in xylene.[2]

-

Apply a coverslip using a permanent mounting medium.

IV. Visualizations

References

Application Notes and Protocols for Quantitative PCR Analysis of Glycosyltransferase Genes in Aspergillus

A Representative Study Featuring Aspergillus fumigatus Mannosyltransferase (Mnt1)

Introduction

Glycosyltransferases are key enzymes in the synthesis of complex carbohydrates and glycoconjugates, playing crucial roles in cell wall integrity, protein modification, and virulence in fungi. Quantitative PCR (qPCR) is a powerful technique for studying the expression levels of glycosyltransferase genes, providing insights into their regulation and function. This document provides detailed application notes and protocols for the quantitative analysis of a representative glycosyltransferase gene, Mnt1, from the pathogenic fungus Aspergillus fumigatus.

Disclaimer: The gene name "AuM1Gly" did not correspond to a recognized standard gene symbol in publicly available databases. Based on related search queries, this document focuses on a representative M1-family glycosyltransferase, Mnt1 from Aspergillus fumigatus, as a practical example. The provided primers and protocols are for this specific gene and will require adaptation for other genes of interest.

Quantitative PCR Primers for A. fumigatus Mnt1

Effective qPCR requires primers that are specific and efficient. The following table summarizes the key quantitative data for a proposed set of primers for the A. fumigatus Mnt1 gene. These primers are designed based on the Mnt1 gene sequence and are intended for use with SYBR Green-based qPCR.

| Parameter | Forward Primer | Reverse Primer |

| Sequence (5'-3') | CGTCGTCGCTCTCTACTTCA | GCTTGAGGATGGCTTCGTAG |

| Annealing Temp. (°C) | 60 | 60 |

| Product Size (bp) | 152 | 152 |

| GC Content (%) | 55 | 55 |

| Melting Temp. (°C) | 60.1 | 60.3 |

Experimental Protocols

A detailed methodology for the key experiments is provided below.

I. RNA Extraction and cDNA Synthesis

-

Mycelial Culture and Harvest: Grow A. fumigatus in a suitable liquid medium to the desired growth phase. Harvest the mycelia by filtration and immediately freeze in liquid nitrogen to prevent RNA degradation.

-

Total RNA Extraction: Extract total RNA from the frozen mycelia using a commercially available fungal RNA extraction kit, following the manufacturer's instructions. Include a DNase treatment step to remove any contaminating genomic DNA.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity by running an aliquot on a denaturing agarose gel.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers, following the manufacturer's protocol.

II. Quantitative PCR (qPCR)

-

Reaction Setup: Prepare the qPCR reaction mix on ice. A typical 20 µL reaction includes:

-

10 µL of 2x SYBR Green qPCR Master Mix

-

1 µL of Forward Primer (10 µM)

-

1 µL of Reverse Primer (10 µM)

-

2 µL of diluted cDNA template

-

6 µL of nuclease-free water

-

-

Thermal Cycling Conditions: Perform the qPCR in a real-time PCR detection system with the following cycling conditions:

-

Initial Denaturation: 95°C for 10 minutes

-

40 Cycles:

-

95°C for 15 seconds

-

60°C for 1 minute

-

-

Melt Curve Analysis: As per instrument instructions.

-

-

Data Analysis: Analyze the qPCR data using the ∆∆Ct method for relative quantification. Normalize the expression of the Mnt1 gene to a stably expressed reference gene (e.g., β-actin or GAPDH). Include no-template controls (NTC) to check for contamination and a melt curve analysis to verify the specificity of the amplification.

Visualizations

The following diagrams illustrate the experimental workflow and a representative signaling pathway involving glycosyltransferases.

Application Note: High-Throughput Screening for Inhibitors of AuM1Gly (Alpha-Mannosidase)

Introduction

The target "AuM1Gly" does not correspond to a standard nomenclature for a known protein or enzyme. For the purpose of this application note, we will interpret "this compound" as a representative alpha-mannosidase, a class of enzymes crucial in the processing of N-linked glycoproteins. Alpha-mannosidases catalyze the cleavage of alpha-mannose residues from oligosaccharides. These enzymes are integral to the N-linked glycosylation pathway, which is essential for the correct folding, stability, and trafficking of a vast number of proteins.[1][2]

Inhibition of specific alpha-mannosidases, such as ER Mannosidase I, can interfere with the endoplasmic reticulum-associated degradation (ERAD) pathway, a quality control mechanism that removes misfolded proteins.[3][4][5] This interference can sometimes rescue the function of mutated, misfolded proteins associated with genetic diseases.[3][5] Consequently, inhibitors of alpha-mannosidases are valuable tools for research and potential therapeutic agents for conditions ranging from lysosomal storage disorders to cancer.[3][6]

This document provides detailed protocols for high-throughput screening (HTS) of potential this compound (alpha-mannosidase) inhibitors using a colorimetric assay.

Principle of the Assay

The primary screening method described is a colorimetric assay that relies on the cleavage of a synthetic substrate, 4-nitrophenyl-α-D-mannopyranoside (pNPM). The enzyme (this compound) hydrolyzes this substrate, releasing 4-nitrophenol (p-nitrophenol). In an alkaline environment, 4-nitrophenol is converted to the 4-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. The activity of the enzyme is directly proportional to the amount of 4-nitrophenol produced. Potential inhibitors will decrease the rate of this reaction, leading to a reduced absorbance signal.

Biological Pathway Context: N-Glycosylation and ERAD

This compound, as an ER alpha-mannosidase, plays a key role in the quality control of newly synthesized glycoproteins within the endoplasmic reticulum. The following diagram illustrates the N-linked glycosylation and ER-associated degradation (ERAD) pathways, highlighting the role of mannosidase activity.

Caption: Role of ER Mannosidase I (this compound) in the Glycoprotein Quality Control Pathway.

Experimental Protocols

Materials and Reagents

-

Enzyme: Recombinant human alpha-mannosidase (e.g., from R&D Systems, Sigma-Aldrich).

-

Substrate: 4-Nitrophenyl-α-D-mannopyranoside (pNPM) (Sigma-Aldrich, Cat# N2128).

-

Assay Buffer: 100 mM Sodium Acetate, pH 4.5.

-

Stop Solution: 200 mM Sodium Borate, pH 9.8.

-

Positive Control Inhibitor: Kifunensine or Swainsonine (Sigma-Aldrich).

-

Test Compounds: Library of small molecules dissolved in DMSO.

-

Microplates: 96-well, clear, flat-bottom plates (e.g., Corning Costar).

-

Instrumentation: Microplate reader capable of measuring absorbance at 405 nm.

Reagent Preparation

-

Enzyme Stock Solution: Prepare a 1 mg/mL stock of alpha-mannosidase in an appropriate buffer (e.g., PBS) and store at -80°C in aliquots.

-

Working Enzyme Solution: Dilute the enzyme stock solution in cold Assay Buffer to the final desired concentration (e.g., 2X the final assay concentration). The optimal concentration should be determined empirically by running an enzyme titration curve.

-

Substrate Solution: Prepare a 10 mM stock solution of pNPM in Assay Buffer. This can be stored at -20°C. Dilute further in Assay Buffer to the desired working concentration (e.g., 2X the final assay concentration, typically around the Kₘ value).

-

Positive Control Stock: Prepare a 10 mM stock solution of Kifunensine in water or DMSO.

-

Test Compound Plates: Prepare serial dilutions of test compounds in DMSO in a separate 96-well plate. Then, dilute these into Assay Buffer to create the working compound plate.

High-Throughput Screening Workflow

The following diagram outlines the workflow for the primary HTS campaign.

Caption: Workflow for a 96-well plate-based this compound inhibitor screening assay.

Detailed Assay Protocol (96-Well Plate Format)

-

Compound Plating: Add 2 µL of each test compound solution (or DMSO for controls) to the wells of a 96-well plate. Include wells for a positive control inhibitor (e.g., Kifunensine).

-

Enzyme Addition: Add 48 µL of the 2X working enzyme solution to each well.

-

Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature (25°C) to allow compounds to bind to the enzyme.

-

Reaction Initiation: Add 50 µL of the 2X working substrate solution to all wells to start the reaction. The total reaction volume is now 100 µL.

-

Reaction Incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at 25°C. The incubation time should be optimized to ensure the reaction is in the linear range for the uninhibited control.

-

Stop Reaction: Add 100 µL of Stop Solution to each well to quench the reaction and develop the color.

-

Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of inhibition for each compound is calculated using the following formula:

% Inhibition = [ 1 - ( Abscompound - Absblank ) / ( Abscontrol - Absblank ) ] * 100

Where:

-

Abscompound: Absorbance of the well with the test compound.

-

Abscontrol: Absorbance of the well with DMSO (uninhibited enzyme activity).

-

Absblank: Absorbance of a well with no enzyme (background).

"Hits" are typically defined as compounds that exhibit an inhibition percentage above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the control wells). Positive hits from the primary screen should be re-tested and validated through dose-response curves to determine their half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Inhibitor Potency

The following table summarizes the inhibitory potency (IC₅₀) of known alpha-mannosidase inhibitors, which can be used as reference compounds in screening campaigns.

| Compound | Target Enzyme | IC₅₀ (µM) | Assay Type |

| Kifunensine | ER Mannosidase I | ~0.1-0.2 | Fluorometric/Colorimetric |

| Swainsonine | Golgi Mannosidase II | ~0.05-0.2 | Fluorometric/Colorimetric |

| Deoxymannojirimycin (DMJ) | ER Mannosidase I | ~20-50 | Colorimetric |

| 1,4-dideoxy-1,4-imino-D-mannitol (DIM) | Golgi Mannosidase II | ~1.0-5.0 | Colorimetric |

Note: IC₅₀ values are approximate and can vary based on specific assay conditions (e.g., pH, substrate concentration, enzyme source).[7][8]

Conclusion

This application note provides a robust and detailed framework for conducting a high-throughput screening campaign to identify inhibitors of this compound, modeled as a representative alpha-mannosidase. The colorimetric assay described is simple, cost-effective, and readily adaptable to automated HTS platforms. The provided workflows, protocols, and reference data will enable researchers in drug discovery and chemical biology to effectively identify and characterize novel modulators of glycoprotein processing pathways. Identified inhibitors can serve as critical tools for dissecting the complex biology of the endoplasmic reticulum and may represent starting points for the development of new therapeutic strategies.

References

- 1. physiol.uzh.ch [physiol.uzh.ch]

- 2. Biosynthesis of N-linked Glycoproteins - Creative Biolabs [creative-biolabs.com]

- 3. Inhibition of Endoplasmic Reticulum-associated Degradation Rescues Native Folding in Loss of Function Protein Misfolding Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Shutdown of ER-associated degradation pathway rescues functions of mutant iduronate 2-sulfatase linked to mucopolysaccharidosis type II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Novel mannosidase inhibitors probe glycoprotein degradation pathways in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Recombinant AuM1Gly Expression

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the recombinant expression, purification, and characterization of AuM1Gly, a putative mannose-binding glycoprotein. The methodologies described herein are based on established techniques for the production of recombinant glycoproteins and lectins, ensuring a high probability of success for researchers aiming to produce functional this compound for further studies.

Introduction to this compound

This compound is a hypothetical mannose-binding glycoprotein with potential applications in immunology and drug development. As a lectin, it is presumed to play a role in pathogen recognition and the activation of the innate immune system. The successful recombinant expression of this compound is a critical step in elucidating its precise biological function, structure, and therapeutic potential. The protocols provided below detail the expression of this compound in a mammalian cell line to ensure proper folding and post-translational modifications, such as glycosylation, which are often crucial for the activity of such proteins.

Data Presentation

Table 1: Expected Yield and Purity of Recombinant this compound from Different Expression Systems

| Expression System | Typical Yield (mg/L) | Purity (%) | Key Advantages | Key Disadvantages |

| E. coli | 5-20 | >90 | High yield, low cost, rapid expression | Lack of post-translational modifications, potential for inclusion bodies |

| Yeast (P. pastoris) | 10-100 | >95 | High yield, some post-translational modifications, scalable | Hyper-glycosylation may differ from native protein |

| Mammalian (HEK293) | 1-10 | >98 | Human-like glycosylation, proper protein folding | Lower yield, higher cost, slower expression |

| Insect (Sf9) | 2-15 | >95 | High yield, complex post-translational modifications | Glycosylation pattern differs from mammals |

Table 2: Functional Characterization of Recombinant this compound

| Assay | Parameter Measured | Expected Result for Active this compound |

| Hemagglutination Assay | Agglutination of erythrocytes | Positive agglutination at low concentrations |

| Glycan Array | Carbohydrate binding specificity | High affinity for mannose and related glycans |